

3-Methylflavone-8-carboxylic Acid-d5 certificate of analysis explained

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylflavone-8-carboxylic Acid-d5

Cat. No.: B564612

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An in-depth analysis of the Certificate of Analysis for **3-Methylflavone-8-carboxylic Acid-d5** reveals critical data for researchers and drug development professionals. This deuterated compound is primarily utilized as an internal standard for the quantitative analysis of its non-deuterated counterpart, 3-Methylflavone-8-carboxylic acid, which is the principal active metabolite of Flavoxate hydrochloride.^{[1][2]} The Certificate of Analysis (CoA) is a crucial document that accompanies the reference material, providing assurance of its identity, purity, and quality.

Compound Identification and Specifications

A typical Certificate of Analysis for **3-Methylflavone-8-carboxylic Acid-d5** would begin with fundamental identification details. This information is essential for ensuring traceability and proper use of the standard.

Identifier	Value
Compound Name	3-Methylflavone-8-carboxylic Acid-d5
CAS Number	1189883-79-1[2][3]
Molecular Formula	C ₁₇ H ₇ D ₅ O ₄ [2]
Molecular Weight	285.31 g/mol [2]
Synonyms	3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid[3]
Unlabelled CAS No.	3468-01-7[3]

Quantitative Analysis Summary

The core of the CoA is the quantitative data that certifies the quality of the material. These tests confirm the purity of the compound and its suitability as an internal standard. The following table summarizes the typical analytical results presented in a CoA.

Analytical Test	Method	Specification	Result
Chemical Purity	HPLC-UV	≥98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥99% Deuterium	99.6% D
Identity	¹ H-NMR, ¹³ C-NMR, MS	Conforms to Structure	Conforms
Residual Solvents	GC-HS	As per USP <467>	Complies
Water Content	Karl Fischer Titration	≤ 0.5%	0.2%
Appearance	Visual Inspection	White to Off-White Solid	Conforms

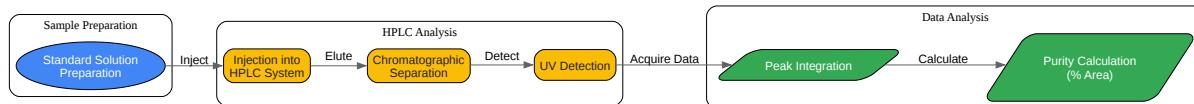
Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in the CoA. Below are the typical experimental protocols for the key analyses performed on **3-Methylflavone-8-carboxylic Acid-d5**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of the deuterated standard is paramount for its use in quantitative assays. A reverse-phase HPLC method is commonly employed.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 μ m) is often used for the separation of flavone derivatives.^[4]
- Mobile Phase: A gradient elution is typically used, for instance, a mixture of acetonitrile and 0.1% formic acid in water.^[4] A common mobile phase composition is acetonitrile and 12 mM ammonium acetate (40:60, v/v) adjusted to a pH of 4.0.^{[4][5][6]}
- Flow Rate: A typical flow rate is 1.5 ml/min.^{[4][5][6]}
- Detection: UV detection at 220 nm is a common method for quantification.^{[4][5][6]}
- Quantification: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.



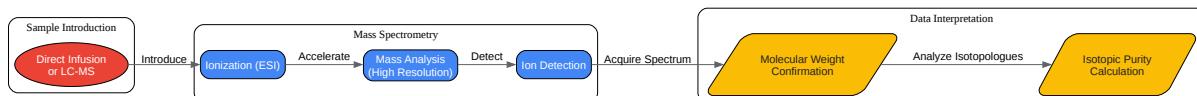
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HPLC Purity Analysis Workflow

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of the deuterated compound.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
- Identity Confirmation: The observed molecular weight should correspond to the theoretical molecular weight of the deuterated compound (285.1049 for $C_{17}H_7D_5O_4$).^[3]
- Isotopic Purity Assessment: The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms (d_0 to d_5) are measured to calculate the isotopic enrichment.



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Mass Spectrometry Identity and Isotopic Purity Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the positions of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H -NMR: The proton NMR spectrum is used to confirm the absence of protons at the deuterated positions and to verify the signals corresponding to the remaining protons in the molecule.
- ^{13}C -NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm that the structure is consistent with **3-Methylflavone-8-carboxylic Acid-d5**.

Significance in Drug Development

The use of a certified deuterated internal standard like **3-Methylflavone-8-carboxylic Acid-d5** is critical in pharmacokinetic and bioequivalence studies.^[7] It allows for the accurate and precise quantification of the active metabolite in biological matrices such as plasma and urine, which is a regulatory requirement for drug approval. The CoA provides the necessary documentation to ensure the reliability of the analytical data generated in these studies.

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- To cite this document: BenchChem. [3-Methylflavone-8-carboxylic Acid-d5 certificate of analysis explained]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564612#3-methylflavone-8-carboxylic-acid-d5-certificate-of-analysis-explained]

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